Hamburger Pentapeptide

Description

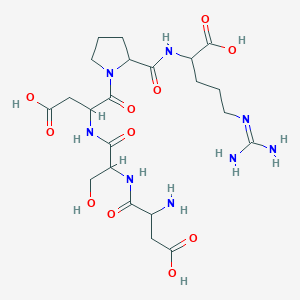

The Hamburger Pentapeptide is a synthetic peptide analog derived from the epsilon chain of immunoglobulin E (IgE). Specifically, it corresponds to residues 320–324 (positions may vary slightly depending on isoform) of the IgE Fc region and was first described by Dr. Robert N. Hamburger in 1975 . Its primary function is to inhibit IgE binding to mast cell receptors, effectively blocking up to 89% of IgE-mediated allergic responses, such as the Prausnitz-Küstner (P-K) reaction .

Properties

IUPAC Name |

2-[[1-[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N8O11/c23-10(7-15(32)33)17(36)29-13(9-31)18(37)28-12(8-16(34)35)20(39)30-6-2-4-14(30)19(38)27-11(21(40)41)3-1-5-26-22(24)25/h10-14,31H,1-9,23H2,(H,27,38)(H,28,37)(H,29,36)(H,32,33)(H,34,35)(H,40,41)(H4,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDIGHIVUUADBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N8O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866906 | |

| Record name | alpha-Aspartylseryl-alpha-aspartylprolyl-N~5~-(diaminomethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly of the Pentapeptide

The synthesis begins with arginine (Arg), which is functionalized with an enzymatically cleavable ethyl ester (R₁ = -OEt). Proline (Pro) is coupled to Arg using Boc-Pro-OnSu (N-hydroxysuccinimide active ester) in an aqueous medium at pH 8.5–9.0. Subsequent deprotection via catalytic hydrogenation (Pd/C, H₂) generates Pro-Arg-OEt. Aspartic acid (Asp), protected with Z (benzyloxycarbonyl) and OBzl (benzyl ester) groups, is then coupled to Pro-Arg-OEt under similar conditions. This iterative process is repeated for serine (Ser) and the second Asp residue, with each coupling followed by hydrogenative deprotection.

Protective Group Strategy

Key to this method is the use of hydrogenation-labile protective groups (Z, OBzl) that avoid acid- or base-sensitive bonds. For instance, Z-Asp(OBzl)-OH ensures side-chain protection without risking β-aspartyl shifts during deprotection. This contrasts with earlier Boc/Bzl strategies, which required acidic conditions (e.g., HF-anisole) that degraded the Asp-Pro bond.

Enzymatic Cleavage and Final Deprotection

The terminal ethyl ester (OEt) is cleaved using trypsin at pH 5.8–6.2, yielding HEPP with >98% purity. Trypsin’s specificity for arginine/lysine residues ensures precise cleavage without affecting the peptide backbone. This step replaces traditional saponification, which often caused racemization at the C-terminal Arg.

Comparative Analysis of Synthesis Methods

The table below contrasts the modern enzymatic method with historical approaches:

The patent method’s use of trypsin eliminates β-aspartyl formation, a critical advancement over Suzuki’s protocol.

Purification and Characterization

Post-synthesis purification employs cation-exchange chromatography and reverse-phase HPLC. For example, cation-exchange columns separate HEPP from truncated peptides by exploiting its net positive charge at pH 3.0. Subsequent HPLC (C18 column, 0.1% TFA/acetonitrile gradient) achieves >99% purity, as validated by mass spectrometry (MW: 588.58 Da).

Industrial-Scale Production Considerations

Large-scale synthesis requires optimizing enzyme loading and hydrogenation parameters. Trypsin concentrations of 0.5–1.0% (w/w) ensure complete ester cleavage within 4 hours at 37°C. Catalytic hydrogenation (50 psi H₂, 25°C) achieves full deprotection in 2 hours with 10% Pd/C. These conditions balance efficiency and cost, making the process viable for kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions: Hamburger Pentapeptide can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution reactions can yield peptide analogs with altered sequences .

Scientific Research Applications

Scientific Research Applications

-

Allergy Treatment :

- Hamburger Pentapeptide has been shown to inhibit both cutaneous and systemic IgE-mediated allergic reactions in humans. This makes it a promising candidate for therapeutic applications in treating allergies .

- A notable study demonstrated its efficacy in inhibiting the Prausnitz-Küstner reaction, a classic test for allergic responses, suggesting potential clinical applications in allergy management.

- Immunomodulation :

- Pharmaceutical Development :

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Human Immunoglobulin E Tetradecapeptide | Longer chain with similar amino acids | Inhibits IgE-mediated reactions but may vary in efficacy |

| Glutathione | Contains amino acids but different sequence | Antioxidant properties; not directly involved in IgE inhibition |

| Substance P | Neurotransmitter with similar amino acid composition | Involved in pain transmission; unrelated to allergy mechanisms |

Case Studies

-

Clinical Trials :

- Initial clinical trials have indicated that this compound can significantly reduce symptoms associated with allergic reactions. These trials focused on patients with known sensitivities to common allergens, demonstrating a reduction in histamine release following administration of the pentapeptide .

- Animal Studies :

-

Patents and Commercial Development :

- The University of California has obtained patents related to the use of this compound for blocking allergic responses, highlighting its commercial potential. Companies like Syntex Corporation have explored its development into marketable allergy treatments, although challenges remain regarding suitable testing models .

Mechanism of Action

The mechanism of action of Hamburger Pentapeptide involves its interaction with IgE receptors on mast cells and basophils. By binding to these receptors, the peptide can inhibit the binding of IgE antibodies, thereby preventing the release of histamine and other mediators involved in allergic reactions. This inhibition reduces the severity of allergic responses .

Comparison with Similar Compounds

Comparison with Similar Pentapeptides and Related Compounds

Structural Classification

Table 1: Structural Comparison of Pentapeptide-Containing Molecules

*Note: refers to melittin as a "pentapeptide," though it contains 26 residues, likely due to repeating motifs or a contextual error in nomenclature.

Functional Roles and Mechanisms

Table 2: Functional Comparison

Key Observations :

- The this compound uniquely targets immune receptors, whereas most pentapeptides (e.g., LL37 fragments, PRPs) interact with membranes or nucleic acids.

- Structural motifs like the Rfr-fold in PRPs and the β-helix in anti-freeze proteins contrast sharply with the linear, receptor-targeting sequence of the this compound.

Biomedical and Evolutionary Significance

- This compound: Potential therapeutic applications in allergy management by mimicking IgE’s receptor-binding domain .

- LL37 Fragments : Dual roles in innate immunity (antimicrobial and chemotactic) but may cause cytotoxicity at high concentrations .

- PRPs : Evolutionary conserved in bacteria for stress adaptation (e.g., DNA repair, antibiotic resistance) .

Biological Activity

Hamburger Pentapeptide, also known as Human IgE Pentapeptide (HEPP), is a synthetic peptide with the sequence Asp-Ser-Asp-Pro-Arg (D-S-D-P-R). This compound has garnered attention for its potential biological activities, particularly in the context of immunology and its effects on allergic responses. This article provides a comprehensive overview of the biological activity of this compound, including its structure, mechanisms of action, and relevant research findings.

Structure and Properties

The this compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C22H36N8O11 |

| Molecular Weight | 588.57 g/mol |

| CAS Number | 62087-72-3 |

| Density | 1.69 g/cm³ |

The pentapeptide's structure is significant as it influences its interaction with biological systems, particularly in modulating immune responses.

Research indicates that this compound can influence IgE-mediated allergic reactions. However, it has been shown that modifications to the peptide structure, such as converting aspartic acids to asparagine, can affect its ability to inhibit IgE production. This alteration may lead to a reduced effectiveness in certain systems where IgE inhibition is desired .

Biological Activities

-

Immunomodulatory Effects

- HEPP is primarily studied for its immunomodulatory properties. It has been suggested that this peptide can modulate immune responses by affecting the activation and proliferation of immune cells such as macrophages and T-cells .

- A study highlighted that bioactive peptides like HEPP could stimulate phagocytosis and enhance the production of cytokines, which are crucial for immune signaling .

- Antioxidant Properties

- Anti-inflammatory Potential

Study on Immunological Effects

A pivotal study examined the immunomodulatory effects of HEPP in vitro. The findings suggested that HEPP could enhance macrophage activity and increase cytokine production, indicating a potential therapeutic role in allergy management.

Antioxidant Activity Assessment

Another investigation focused on the antioxidant potential of various meat-derived peptides, including those similar to HEPP. The results indicated a significant reduction in oxidative markers when these peptides were administered, suggesting a protective effect against oxidative damage during allergic reactions .

Comparative Analysis with Other Peptides

To further understand this compound's biological activity, it is beneficial to compare it with other known bioactive peptides derived from meat sources:

| Peptide | Source | Immunomodulatory Activity | Antioxidant Activity | Notes |

|---|---|---|---|---|

| This compound (HEPP) | Synthetic | Moderate | Low | Modulates IgE response |

| Tyr-Pro | Peanut Meal | High | High | Effective antioxidant |

| EAKPSFYLK | Fermented Meat | Moderate | Moderate | Exhibits both activities |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing the Hamburger Pentapeptide?

- Answer : The synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Post-synthesis, characterization involves reversed-phase HPLC (RP-HPLC) for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and circular dichroism (CD) spectroscopy to evaluate secondary structure formation in solution. For batch consistency, additional quality control (QC) steps like peptide content analysis and salt/water content quantification are critical, especially for sensitive bioassays .

Q. How can researchers determine the structural motifs of the this compound?

- Answer : X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are primary methods. For example, the Rfr-fold structure observed in pentapeptide repeat proteins (PRPs) reveals type II and type IVb turns, which stabilize the β-helix conformation. These motifs can be identified via Ramachandran plots of (Φ, Ψ) dihedral angles from crystallographic data .

Q. What are common challenges in reproducing functional assays involving the this compound?

- Answer : Batch-to-batch variability in peptide content, impurities, or solubility can affect assay reproducibility. To mitigate this, request peptide content analysis and TFA removal (<1%) for cell-based assays. Pre-testing solubility in buffers (e.g., PBS or DMSO) is also recommended .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations enhance understanding of the this compound’s conformational dynamics?

- Answer : PyEMMA (Markov Model Algorithms) enables analysis of extensive MD trajectories. Key steps include:

Featurization : Extract backbone torsions or inter-residue distances.

Dimension reduction : Use tICA or PCA to identify slow modes.

Discretization : Cluster conformations into microstates.

Markov State Model (MSM) validation : Chapman-Kolmogorov tests assess model robustness.

Example workflows are available in PyEMMA tutorials using pentapeptide MD data .

Q. How should researchers address contradictions in functional data (e.g., inhibition efficiency) across studies?

- Answer : Systematic meta-analysis is critical:

- Compare experimental conditions (e.g., peptide concentration, buffer pH).

- Evaluate receptor-binding assays for specificity (e.g., IgE receptor blocking studies vs. RNAP incorporation assays ).

- Use statistical tools (ANOVA, Bayesian inference) to quantify variability sources.

Q. What advanced techniques integrate structural and functional data for the this compound?

- Answer : Cryo-EM combined with mutagenesis can map functional domains. For example:

- Structural data : Resolve binding interfaces (e.g., UDP-MurNAc pentapeptide’s exclusion from RNAP due to steric clashes with σ70 region 3.2 ).

- Functional validation : Design point mutations (e.g., alanine scanning) to test hypothesized interaction sites.

Methodological Recommendations

- For Structural Studies : Combine crystallography with MD simulations to resolve dynamic regions (e.g., flexible termini) .

- For Functional Reproducibility : Pre-register synthesis QC protocols and share raw data via repositories like Zenodo .

- For Data Integration : Use tools like PyEMMA for trajectory analysis and PRISMA flow diagrams for systematic literature reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.